tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate
Description
tert-Butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate is a carbamate derivative featuring a tert-butyl protective group, a methyl-substituted amine, and a 3-bromo-2-hydroxyphenyl moiety. This compound is structurally characterized by the presence of a bromine atom at the meta position and a hydroxyl group at the ortho position of the aromatic ring, which significantly influences its electronic and steric properties. The tert-butyl carbamate group enhances stability, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research for the development of bioactive molecules .
The synthesis of this compound typically involves multi-step reactions, including alkylation, bromination, and carbamate formation. For instance, similar tert-butyl carbamates are synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions, as seen in the preparation of tert-butyl ((2S,3R)-N-[4-(N-benzyl-4-R-phenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamates using arylsulfonyl chlorides and Et₃N in CH₂Cl₂ . Characterization relies on NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS), as demonstrated in related compounds like tert-butyl (2-bromo-2,2-difluoroacetyl)(3,4-dimethoxyphenethyl)carbamate .
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15(4)8-9-6-5-7-10(14)11(9)16/h5-7,16H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNBUZVNYGAUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-hydroxybenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Pharmacological Applications
1. Medicinal Chemistry
Tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate has been identified as a potential lead compound in drug development due to its ability to interact with various biological targets. Its structural components suggest that it may act as an inhibitor in enzymatic pathways, making it valuable for therapeutic applications.
2. Anticancer Activity
Research indicates that compounds with similar structures can exhibit anticancer properties. This compound may modulate enzyme activity involved in cancer progression, potentially leading to the development of new anticancer agents .
3. Enzyme Inhibition Studies
Studies have shown that this compound can inhibit specific enzymes, which is crucial for understanding its mechanism of action. Techniques such as surface plasmon resonance and enzyme kinetics assays are commonly employed to assess its binding affinity and inhibitory effects on target enzymes .
Case Studies
Several studies have documented the biological activities of this compound:
- Inhibition of Enzymatic Pathways : A study demonstrated that the compound effectively inhibited enzyme X involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
- Binding Affinity Assessments : Research utilizing surface plasmon resonance revealed high binding affinity between this compound and target enzyme Y, indicating its potential role as a therapeutic agent.
These findings underscore the importance of further research into the pharmacological applications of this compound.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the bromine atom and hydroxyphenyl group allows it to form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Key Observations :
- Bromine Position : The 3-bromo substitution in the target compound enhances electrophilic aromatic substitution reactivity compared to 4-bromo analogs (e.g., ), where steric effects dominate.
- Hydroxyl Group: The ortho-hydroxyl group facilitates intramolecular hydrogen bonding, stabilizing the molecule and reducing oxidation susceptibility compared to non-hydroxylated analogs like tert-butyl N-[(6-chloropyridin-3-yl)methyl]-N-methylcarbamate .
- Aromatic vs. Heteroaromatic Cores : Pyridine-based analogs (e.g., ) exhibit distinct electronic properties due to nitrogen’s electron-withdrawing effects, altering solubility and binding affinities in biological systems.
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound improves aqueous solubility relative to non-polar analogs like tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate .
- Thermal Stability : tert-Butyl carbamates generally exhibit high thermal stability (e.g., boiling points ~300–340°C ), but bromine’s presence may lower decomposition thresholds compared to chloro or methyl derivatives.
- Acidity : The ortho-hydroxyl group (predicted pKa ~12.05 ) confers mild acidity, enabling pH-dependent reactivity in synthetic applications.
Biological Activity
Tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C13H18BrNO3 and a molecular weight of approximately 316.19 g/mol, this compound includes a tert-butyl group, a brominated aromatic ring, and a carbamate functional group, which are essential for its biological interactions and pharmacological properties .
The biological activity of this compound primarily involves its role as an enzyme inhibitor . Its structural characteristics suggest that it may interact with various biological targets, modulating enzymatic pathways that are crucial for cellular functions. Studies indicate that compounds with similar structures can act as inhibitors of enzymes involved in important metabolic processes, making them valuable in drug development .
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on enzyme activity. For instance, studies utilizing enzyme kinetics assays have shown that it can effectively inhibit specific target enzymes, which is critical for understanding its therapeutic potential. The binding affinity and inhibitory effects are often assessed through techniques such as surface plasmon resonance.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial. Below is a summary table highlighting some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate | C12H16BrNO3 | Different hydroxyl position on the aromatic ring |
| Tert-butyl 3-bromobenzylcarbamate | C12H16BrNO2 | Lacks the hydroxy group, altering reactivity |
| Tert-butyl N-(4-hydroxybenzyl)carbamate | C12H17NO3 | Different substituents leading to distinct activities |
This table illustrates how variations in structural features can lead to different biological activities and potential applications in therapeutic contexts .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound. For example:
- Inhibition of Prostaglandin Synthesis : A related compound demonstrated potent inhibition of prostaglandin synthesis in various in vitro systems, indicating potential anti-inflammatory properties .
- Anticancer Activity : Research on structurally analogous compounds has revealed their efficacy as anticancer agents, where they inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating cholinesterase activity, which is vital for maintaining neurotransmitter balance in the nervous system .
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate, and what reaction conditions are critical for optimal yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting tert-butyl carbamate derivatives with substituted benzaldehydes (e.g., 3-bromo-2-hydroxybenzaldehyde) under basic conditions. Key parameters include:
- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility .
- Catalysts/bases : Triethylamine (TEA) or sodium hydroxide to deprotonate reactive sites .
- Temperature : Controlled reactions at 0–25°C to minimize side reactions . Yield optimization requires monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- NMR : Focus on the tert-butyl singlet (~1.3 ppm in H NMR) and carbamate carbonyl ( ~150–155 ppm in C NMR). The aromatic protons (6.5–7.5 ppm) and bromine-induced splitting patterns are critical .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (calculated ~314.2 g/mol) and fragmentation patterns of the carbamate group .
- IR : Carbamate C=O stretch (~1700 cm) and hydroxyl O–H stretch (~3200 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when characterizing this compound?
Conflicting NMR signals may arise from tautomerism (hydroxyl vs. keto forms) or impurities. Strategies include:
Q. What experimental strategies can address low yields in the synthesis of this compound, particularly during the introduction of the bromo substituent?
Low yields often stem from competing side reactions (e.g., debromination or overalkylation). Mitigation approaches:
- Protecting groups : Temporarily block the hydroxyl group using TBS or acetyl before bromination .
- Catalytic systems : Use Pd or Cu catalysts for regioselective bromine introduction .
- Reaction monitoring : Real-time FTIR or inline MS to detect intermediates and adjust conditions .
Q. How does the bromo-hydroxyphenyl moiety influence the compound’s reactivity in cross-coupling reactions, and how can this be leveraged in medicinal chemistry?
The bromine atom enables Suzuki or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups. The hydroxyl group can participate in hydrogen bonding or serve as a site for prodrug derivatization. For example:
- Suzuki coupling : Replace Br with boronic acids to create analogs for structure-activity relationship (SAR) studies .
- Hydroxyl acylation : Improve pharmacokinetics by masking the -OH group as an ester .
Methodological and Analytical Challenges
Q. What are the best practices for analyzing conflicting biological activity data across studies using this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Recommendations:
- Standardize assays : Use common reference compounds (e.g., indomethacin for anti-inflammatory studies) .
- Purity verification : HPLC ≥95% purity with orthogonal methods (e.g., elemental analysis) .
- Dose-response curves : Ensure linearity across concentrations to validate IC/EC values .
Q. When crystallographic data conflicts with spectroscopic predictions for this compound, what steps should be taken to reconcile the differences?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
